molecular formula C17H18N4S B5722350 5-[(mesitylmethyl)thio]-1-phenyl-1H-tetrazole

5-[(mesitylmethyl)thio]-1-phenyl-1H-tetrazole

Cat. No. B5722350
M. Wt: 310.4 g/mol
InChI Key: DVZJKOXPVXFQOD-UHFFFAOYSA-N
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Description

5-[(mesitylmethyl)thio]-1-phenyl-1H-tetrazole, also known as MMTT, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various research fields. MMTT is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and dichloromethane. This compound has a molecular weight of 335.47 g/mol and a melting point of 134-136°C.

Mechanism of Action

The mechanism of action of 5-[(mesitylmethyl)thio]-1-phenyl-1H-tetrazole is not fully understood. However, it is believed that 5-[(mesitylmethyl)thio]-1-phenyl-1H-tetrazole exerts its inhibitory activity by binding to the active site of the target enzyme and blocking its activity. This leads to the accumulation of the enzyme's substrate, which can have various physiological effects.
Biochemical and Physiological Effects:
5-[(mesitylmethyl)thio]-1-phenyl-1H-tetrazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-[(mesitylmethyl)thio]-1-phenyl-1H-tetrazole inhibits the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. 5-[(mesitylmethyl)thio]-1-phenyl-1H-tetrazole has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in the concentration of acetylcholine in the brain, which can have various physiological effects such as improved memory and cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(mesitylmethyl)thio]-1-phenyl-1H-tetrazole in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for the development of new drugs and the study of enzyme kinetics. However, one of the limitations of using 5-[(mesitylmethyl)thio]-1-phenyl-1H-tetrazole is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5-[(mesitylmethyl)thio]-1-phenyl-1H-tetrazole. One potential area of research is the development of new drugs based on 5-[(mesitylmethyl)thio]-1-phenyl-1H-tetrazole's inhibitory activity against various enzymes. Another area of research is the study of the mechanism of action of 5-[(mesitylmethyl)thio]-1-phenyl-1H-tetrazole and its physiological effects. Additionally, the development of new synthesis methods for 5-[(mesitylmethyl)thio]-1-phenyl-1H-tetrazole could lead to improved yields and better solubility in aqueous solutions.

Synthesis Methods

The synthesis of 5-[(mesitylmethyl)thio]-1-phenyl-1H-tetrazole involves the reaction of mesityl thiol with phenyl azide in the presence of copper (I) iodide as a catalyst. The reaction is carried out under an inert atmosphere using a solvent such as acetonitrile or tetrahydrofuran. The yield of 5-[(mesitylmethyl)thio]-1-phenyl-1H-tetrazole obtained from this reaction is typically around 70-80%.

Scientific Research Applications

5-[(mesitylmethyl)thio]-1-phenyl-1H-tetrazole has been extensively studied for its potential applications in various research fields. One of the most significant applications of 5-[(mesitylmethyl)thio]-1-phenyl-1H-tetrazole is in the development of new drugs. 5-[(mesitylmethyl)thio]-1-phenyl-1H-tetrazole has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of diseases such as Alzheimer's, glaucoma, and epilepsy.

properties

IUPAC Name

1-phenyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-12-9-13(2)16(14(3)10-12)11-22-17-18-19-20-21(17)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZJKOXPVXFQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSC2=NN=NN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-tetrazole

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